5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine
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Overview
Description
5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine is a chemical compound with the molecular formula C11H16BrNO4 and a molecular weight of 306.15 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 3rd position, and a 2-(2-(2-methoxyethoxy)ethoxy) group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine typically involves the bromination of 3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy groups to hydroxyl groups
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include pyridine carboxylic acids or aldehydes.
Reduction Reactions: Products include de-brominated pyridines or pyridines with hydroxyl groups
Scientific Research Applications
5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by either inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: Similar structure but lacks the 2-(2-(2-methoxyethoxy)ethoxy) group.
2-Bromo-5-methoxypyridine: Similar structure but with different substitution pattern.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar functional groups but different core structure.
Uniqueness
5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine is unique due to the presence of the 2-(2-(2-methoxyethoxy)ethoxy) group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific applications .
Properties
IUPAC Name |
5-bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4/c1-14-3-4-16-5-6-17-11-10(15-2)7-9(12)8-13-11/h7-8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKAUDGEGPHMQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=N1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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